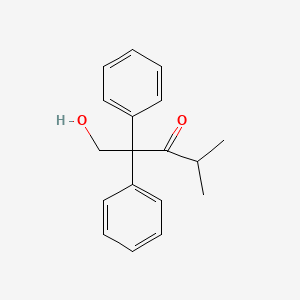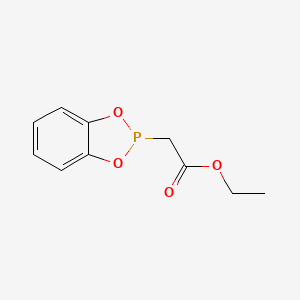![molecular formula C16H21NO2 B14392228 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate CAS No. 88382-44-9](/img/structure/B14392228.png)
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,7-Trimethylbicyclo[221]heptan-2-yl pyridine-3-carboxylate is a complex organic compound known for its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, which is then reacted with pyridine-3-carboxylic acid under specific conditions to form the desired ester. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate can be compared with similar compounds such as:
Camphor: Known for its bicyclic structure and use in medicinal applications.
Borneol: Another bicyclic compound with applications in traditional medicine and fragrance industry.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
88382-44-9 |
|---|---|
Formule moléculaire |
C16H21NO2 |
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-15(2)12-6-7-16(15,3)13(9-12)19-14(18)11-5-4-8-17-10-11/h4-5,8,10,12-13H,6-7,9H2,1-3H3 |
Clé InChI |
DTFIJWHXPYDRKN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)OC(=O)C3=CN=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14392153.png)
![5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B14392167.png)
![Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]-](/img/structure/B14392170.png)
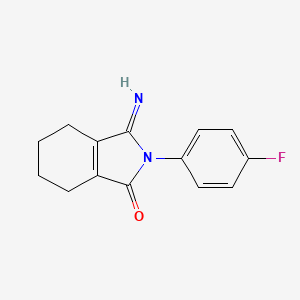

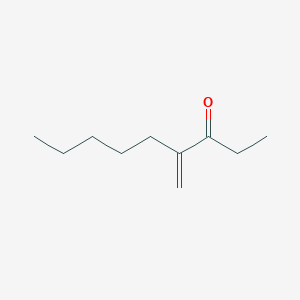
![2-[(4-Chlorophenyl)methoxy]naphthalene](/img/structure/B14392190.png)
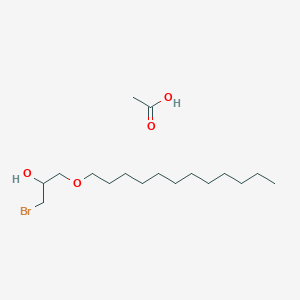

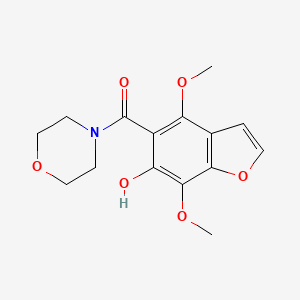
![Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate](/img/structure/B14392216.png)
